4-Aminophenyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside
Overview
Description
4-Aminophenyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside is a chemical compound that belongs to the class of glycosides It is characterized by the presence of an aminophenyl group attached to a mannopyranoside moiety, which is further acetylated at the 2, 3, 4, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminophenyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside typically involves the acetylation of a-D-mannopyranoside followed by the introduction of the aminophenyl group. One common method involves the following steps:
Acetylation: The starting material, a-D-mannopyranoside, is acetylated using acetic anhydride in the presence of a catalyst such as pyridine. This results in the formation of 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside.
Introduction of Aminophenyl Group: The acetylated mannopyranoside is then reacted with 4-aminophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Aminophenyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding free hydroxyl groups.
Oxidation: The aminophenyl group can be oxidized to form quinone derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: 4-Aminophenyl a-D-mannopyranoside.
Oxidation: Quinone derivatives of 4-Aminophenyl a-D-mannopyranoside.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Aminophenyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex glycosides and glycoconjugates.
Biology: It serves as a substrate for studying enzyme activities, particularly glycosidases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 4-Aminophenyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside involves its interaction with specific molecular targets. For example, as a substrate for glycosidases, it undergoes enzymatic hydrolysis, leading to the release of the aminophenyl group and the corresponding mannopyranoside. This interaction can be monitored using spectrophotometric methods to study enzyme kinetics and activity .
Comparison with Similar Compounds
Similar Compounds
4-Aminophenyl a-D-mannopyranoside: Lacks the acetyl groups and is more hydrophilic.
2,3,4,6-Tetra-O-acetyl-a-D-glucopyranoside: Similar structure but with a glucopyranoside moiety instead of mannopyranoside.
4-Aminophenyl 2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-b-D-glucopyranoside: A more complex glycoside with additional acetyl groups and a glucopyranosyl moiety.
Uniqueness
4-Aminophenyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside is unique due to its specific acetylation pattern and the presence of the aminophenyl group. This combination of features makes it a valuable compound for studying glycosidase activities and for use in drug delivery systems.
Properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(4-aminophenoxy)oxan-2-yl]methyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO10/c1-10(22)26-9-16-17(27-11(2)23)18(28-12(3)24)19(29-13(4)25)20(31-16)30-15-7-5-14(21)6-8-15/h5-8,16-20H,9,21H2,1-4H3/t16-,17-,18+,19+,20+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZPMBDMUIOXQQ-SLHNCBLASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)N)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC2=CC=C(C=C2)N)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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